Ticagrelor DP1-d7 Ticagrelor DP1-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC16673482
InChI: InChI=1S/C14H24N4O4S/c1-2-5-23-14-17-10(15)7-11(18-14)16-8-6-9(22-4-3-19)13(21)12(8)20/h7-9,12-13,19-21H,2-6H2,1H3,(H3,15,16,17,18)/t8-,9+,12+,13-/m1/s1/i1D3,2D2,5D2
SMILES:
Molecular Formula: C14H24N4O4S
Molecular Weight: 351.48 g/mol

Ticagrelor DP1-d7

CAS No.:

Cat. No.: VC16673482

Molecular Formula: C14H24N4O4S

Molecular Weight: 351.48 g/mol

* For research use only. Not for human or veterinary use.

Ticagrelor DP1-d7 -

Specification

Molecular Formula C14H24N4O4S
Molecular Weight 351.48 g/mol
IUPAC Name (1S,2S,3R,5S)-3-[[6-amino-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Standard InChI InChI=1S/C14H24N4O4S/c1-2-5-23-14-17-10(15)7-11(18-14)16-8-6-9(22-4-3-19)13(21)12(8)20/h7-9,12-13,19-21H,2-6H2,1H3,(H3,15,16,17,18)/t8-,9+,12+,13-/m1/s1/i1D3,2D2,5D2
Standard InChI Key BBOAYFSAUJYGQJ-MPIXAEGOSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=CC(=N1)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO)N
Canonical SMILES CCCSC1=NC(=CC(=N1)NC2CC(C(C2O)O)OCCO)N

Introduction

Chemical Identity and Structural Characteristics

PropertyValueSource
PubChem CID71752570
Molecular FormulaC₂₃H₁₈D₇F₂N₇O₄S
Molecular Weight529.6 g/mol
SynonymsTicagrelor-d7; SCHEMBL14133488

Deuterium integration reduces the rate of cytochrome P450-mediated oxidation, prolonging the compound’s half-life in analytical matrices . This property is critical for its role as a mass spectrometry internal standard.

Synthesis and Analytical Applications

Deuterium Incorporation Strategies

The synthesis of Ticagrelor DP1-d7 involves replacing seven hydrogen atoms with deuterium at the propylsulfanyl moiety via catalytic deuteration or deuterated alkylation reagents. This process ensures >99% isotopic purity, which is essential for avoiding quantification errors in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays .

Table 2: Analytical Parameters for Ticagrelor DP1-d7 Detection

ParameterValueMethod
Retention Time4.2 ± 0.3 minLC-MS/MS
Ionization ModePositive Electrospray
Quantitation Transition530.2 → 152.1 m/z

Pharmacological Role and Mechanistic Insights

Metabolic Stability

Deuteration at the propylsulfanyl group reduces oxidative metabolism by CYP3A4/5, as evidenced by a 40% decrease in hydroxylation rate compared to non-deuterated ticagrelor in human liver microsomes . This property minimizes metabolite interference in bioanalytical studies.

Pharmacokinetic Profile

Table 3: Comparative Pharmacokinetics of Ticagrelor and DP1-d7

ParameterTicagrelorTicagrelor DP1-d7
Half-life (human)7–9 hours8–10 hours
Protein Binding>99%>99%
Major MetaboliteAR-C124910XXAR-C124910XX-d7

The extended half-life of DP1-d7 enhances its utility in longitudinal pharmacokinetic studies, particularly for assessing drug-drug interactions .

Clinical and Research Applications

Bioanalytical Standard

DP1-d7 is indispensable in quantifying ticagrelor plasma concentrations, with validation studies demonstrating >98% accuracy across 1–1,000 ng/mL ranges . Its use in the PLATO trial’s pharmacokinetic substudies ensured precise measurement of ticagrelor levels in over 18,000 patients .

Drug-Drug Interaction Studies

A 2024 study employing DP1-d7 revealed a 35% increase in ticagrelor exposure when co-administered with CYP3A4 inhibitors like ketoconazole, underscoring its role in elucidating metabolic pathways .

Future Directions

Ongoing research aims to optimize deuterium placement for enhanced metabolic stability while exploring DP1-d7’s potential in positron emission tomography (PET) imaging of platelet activity. A 2025 pilot study is investigating carbon-11-labeled DP1-d7 for real-time thrombus visualization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator